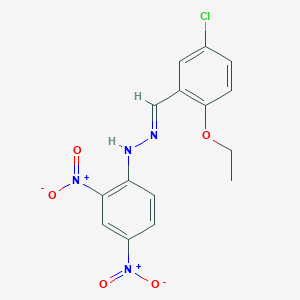![molecular formula C27H22FN3O2S B298232 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298232.png)
5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as FIT-039, is a small molecule compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of thiazolidinone derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may inhibit viral replication by targeting the host cell machinery required for viral replication. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit viral replication, reduce inflammation, and induce apoptosis in cancer cells. This compound has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. This compound has also been found to exhibit a wide range of biological activities, making it a versatile compound for research purposes. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several potential future directions for research on 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One area of interest is the development of this compound as a therapeutic agent for viral infections, such as influenza and Zika virus. Another area of interest is the development of this compound as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. In addition, further research is needed to better understand the mechanism of action of this compound and to optimize its pharmacokinetic properties. Overall, this compound is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 2-(2-fluorophenoxy)ethylamine and 1H-indole-3-carboxaldehyde to form the Schiff base intermediate. This intermediate is then reacted with 3-methyl-2-phenyliminothiazolidin-4-one to produce the final product, this compound. The synthesis of this compound has been optimized to yield a high purity product with good yields.
Scientific Research Applications
5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-tumor properties. This compound has been shown to inhibit the replication of several viruses, including influenza A virus, dengue virus, and Zika virus. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
properties
Molecular Formula |
C27H22FN3O2S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(5Z)-5-[[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H22FN3O2S/c1-30-26(32)25(34-27(30)29-20-9-3-2-4-10-20)17-19-18-31(23-13-7-5-11-21(19)23)15-16-33-24-14-8-6-12-22(24)28/h2-14,17-18H,15-16H2,1H3/b25-17-,29-27? |
InChI Key |
NXLMTGLUNYLOQZ-YMTQWUKOSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F)/SC1=NC5=CC=CC=C5 |
SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F)SC1=NC5=CC=CC=C5 |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F)SC1=NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298149.png)
![tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298150.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)
![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)

![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)